(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt
Overview
Description
(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an azido group, a phenyl ring substituted with a tert-butyl ether, and a propanoic acid moiety, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt typically involves multiple steps, including the introduction of the azido group, the formation of the phenyl ring with the tert-butyl ether substitution, and the coupling of these components with the propanoic acid moiety. Common reagents used in these reactions include azides, phenols, and carboxylic acids, along with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
Major products formed from these reactions include amines, nitro compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The phenyl ring and propanoic acid moiety can interact with hydrophobic and polar regions of proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of various organic molecules.
Uniqueness
(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt is unique due to its combination of an azido group, a tert-butyl ether-substituted phenyl ring, and a propanoic acid moiety. This combination of functional groups provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3.C6H13N/c1-13(2,3)19-10-6-4-9(5-7-10)8-11(12(17)18)15-16-14;7-6-4-2-1-3-5-6/h4-7,11H,8H2,1-3H3,(H,17,18);6H,1-5,7H2/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKBVMJKEBFWBB-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735014 | |
Record name | (2S)-2-Azido-3-(4-tert-butoxyphenyl)propanoic acid--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217456-17-1 | |
Record name | (2S)-2-Azido-3-(4-tert-butoxyphenyl)propanoic acid--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217456-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.